Ephedrine levulinate

Übersicht

Beschreibung

Ephedrine levulinate is a chemical compound derived from ephedrine, an alkaloid traditionally extracted from the Ephedra plant. This compound is known for its stimulant properties and is used in various medicinal products to treat conditions such as rhinitis and infections of the sinus, mouth, or throat .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ephedrine levulinate is synthesized through the esterification of ephedrine with levulinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, ephedrine and levulinic acid, are mixed in appropriate stoichiometric ratios and subjected to catalytic conditions. The reaction mixture is then purified through distillation or recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Reaktionstypen: Ephedrinlevulinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann Ephedrinlevulinat in entsprechende Ketone oder Aldehyde umwandeln.

Reduktion: Reduktionsreaktionen können zu sekundären Aminen oder Alkoholen führen.

Substitution: Nucleophile Substitutionsreaktionen können funktionelle Gruppen am Ephedrin-Molekül ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Ephedrin-Ketonen führen, während Reduktion Ephedrin-Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Ephedrine levulinate is a small molecule with the chemical formula and an average molecular weight of approximately 263.34 g/mol. It functions primarily as a sympathomimetic agent, acting as an agonist at alpha and beta-adrenergic receptors. This mechanism leads to increased release of norepinephrine, stimulating the central nervous system and producing effects such as bronchodilation and increased heart rate .

Therapeutic Applications

-

Respiratory Disorders

- Bronchodilation : this compound is recognized for its potential use in treating bronchial asthma and other respiratory conditions by promoting bronchodilation through its action on adrenergic receptors. Studies indicate that it may enhance airflow in patients experiencing bronchospasm .

- Nasal Decongestion : The compound is also employed in formulations aimed at alleviating nasal congestion associated with rhinitis and sinus infections, leveraging its vasoconstrictive properties .

-

Weight Loss and Athletic Performance

- Clinical trials have demonstrated that ephedrine, including its derivatives like this compound, can promote modest short-term weight loss when combined with caffeine. The average weight loss reported was approximately 0.9 kg per month more than placebo . However, safety concerns regarding side effects have limited its use in this context.

-

Cognitive Enhancement

- There is emerging interest in the use of this compound for cognitive enhancement due to its stimulant effects on the central nervous system. Research suggests it may improve alertness and cognitive performance, although comprehensive studies are still needed to validate these findings.

Table 1: Summary of Clinical Findings Related to this compound

| Study/Trial | Application | Findings | Notes |

|---|---|---|---|

| Drew et al., 2018 | Asthma Treatment | Showed effective bronchodilation in animal models | Supports potential for arginase inhibition |

| PubMed Analysis | Weight Loss | Average weight loss of 0.9 kg/month with ephedrine | Increased risk of side effects noted |

| DrugBank Data Review | Respiratory Infections | Effective as a nasal decongestant | Used in combination therapies |

Safety and Regulatory Status

This compound has been subject to scrutiny due to safety concerns associated with ephedrine products, which have been banned in several jurisdictions due to their association with serious adverse effects, including cardiovascular issues . The FDA has approved ephedrine only for specific medical conditions, such as hypotension during anesthesia, highlighting the need for cautious application in clinical settings.

Wirkmechanismus

Ephedrine levulinate exerts its effects primarily through its action on adrenergic receptors. It acts as an agonist at alpha- and beta-adrenergic receptors, leading to the release of norepinephrine from sympathetic neurons. This results in increased heart rate, bronchodilation, and vasoconstriction, which are beneficial in treating respiratory conditions .

Vergleich Mit ähnlichen Verbindungen

Ephedrine: The parent compound, known for its stimulant and decongestant properties.

Pseudoephedrine: A stereoisomer of ephedrine, commonly used in over-the-counter decongestants.

Phenylephrine: Another adrenergic agonist used as a decongestant.

Uniqueness: Ephedrine levulinate is unique due to its ester linkage with levulinic acid, which may alter its pharmacokinetic properties compared to ephedrine and pseudoephedrine. This modification can potentially enhance its efficacy and reduce side effects in medicinal applications .

Biologische Aktivität

Ephedrine levulinate, a derivative of ephedrine, is recognized for its biological activity, particularly its interaction with adrenergic receptors and potential therapeutic applications. This article explores the compound's biological properties, efficacy in various applications, and relevant research findings.

This compound is an alkaloid that primarily stimulates alpha and beta-adrenergic receptors , leading to increased norepinephrine release. This mechanism underlies its use in various medical contexts, including as a nasal decongestant and in treating respiratory conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 225.28 g/mol |

| Solubility | Soluble in water |

| Melting Point | 130 - 132 °C |

Efficacy in Weight Loss and Athletic Performance

Research has indicated that ephedrine, including its derivatives like this compound, can promote modest weight loss. A systematic review showed that ephedrine can lead to a weight loss of approximately 0.9 kg/month more than placebo treatments . However, the safety profile raises concerns regarding potential side effects such as increased heart rate and psychiatric symptoms.

Case Study: Clinical Trials on Ephedrine

A comprehensive analysis of clinical trials involving ephedrine revealed several key findings:

- Weight Loss Trials : In trials comparing ephedrine with placebo, the average weight loss was approximately 1.0 kg/month when combined with caffeine .

- Safety Concerns : The trials indicated a 2.2 to 3.6-fold increase in the odds of experiencing adverse effects like heart palpitations and gastrointestinal symptoms.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various enzymes. Notably, it showed promising results against arginase , suggesting potential therapeutic applications in asthma management by enhancing nitric oxide synthesis through arginine availability .

Binding Affinity and Inhibitory Potential

Research indicates that this compound has a binding affinity comparable to other known inhibitors of arginase:

| Compound | GOLD Arginase Fitness Score |

|---|---|

| L-Ephedrine Levulinate | 43.28 |

| L-Ephedrine Phosphate (Ester) | 47.52 |

| Pseudoephedrine | 31.84 |

These scores suggest that this compound may effectively compete with arginine for binding at the active site of arginase, potentially enhancing therapeutic outcomes in conditions like asthma .

Eigenschaften

CAS-Nummer |

1082659-36-6 |

|---|---|

Molekularformel |

C15H21NO3 |

Molekulargewicht |

263.33 g/mol |

IUPAC-Name |

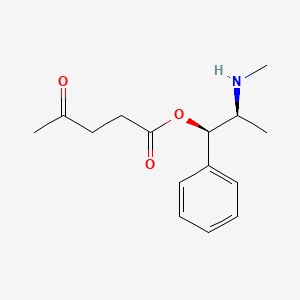

[(1R,2S)-2-(methylamino)-1-phenylpropyl] 4-oxopentanoate |

InChI |

InChI=1S/C15H21NO3/c1-11(17)9-10-14(18)19-15(12(2)16-3)13-7-5-4-6-8-13/h4-8,12,15-16H,9-10H2,1-3H3/t12-,15-/m0/s1 |

InChI-Schlüssel |

SDERVCYTJVOPPI-WFASDCNBSA-N |

SMILES |

CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |

Isomerische SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ephedrine levulinate; Ephedrine levulinate; L-Ephedrine levulinate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.